molecular formula C26H29N3O4S B3456548 N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide

N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide

Cat. No.: B3456548
M. Wt: 479.6 g/mol
InChI Key: HPKCZYFZTFVWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to achieve high yields and purity. Additionally, industrial processes would need to consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, leading to changes in cellular signaling pathways . These interactions can result in various biological effects, such as modulation of neurotransmitter release or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and potential biological activities. Its methoxyphenyl and piperazine moieties contribute to its distinct chemical properties and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-33-25-15-9-8-14-24(25)27-16-18-28(19-17-27)26(30)22-12-6-7-13-23(22)29(34(2,31)32)20-21-10-4-3-5-11-21/h3-15H,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKCZYFZTFVWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3N(CC4=CC=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide
Reactant of Route 3
N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide
Reactant of Route 4
N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide
Reactant of Route 6
N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.